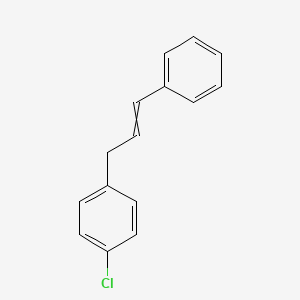

1-Chloro-4-cinnamylbenzene

Description

1-Chloro-4-cinnamylbenzene (C₁₅H₁₃Cl) is a chlorinated aromatic compound featuring a cinnamyl (styryl) group at the para position of a benzene ring substituted with chlorine. This structure confers unique reactivity and physical properties, making it valuable in organic synthesis and materials science. For instance, it has been synthesized via palladium-catalyzed cross-coupling reactions under mild conditions (room temperature, 20 h) using PdCl₂(Dt-BPF) as a catalyst, followed by purification via silica gel chromatography . Its applications span pharmaceutical intermediates, agrochemicals, and functional materials due to the conjugated cinnamyl moiety, which enhances electronic delocalization and photostability.

Properties

Molecular Formula |

C15H13Cl |

|---|---|

Molecular Weight |

228.71 g/mol |

IUPAC Name |

1-chloro-4-(3-phenylprop-2-enyl)benzene |

InChI |

InChI=1S/C15H13Cl/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-7,9-12H,8H2 |

InChI Key |

FUXKMXILIPDZQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Reactivity and Functional Group Comparisons

- Electrophilic Substitution : The cinnamyl group in 1-Chloro-4-cinnamylbenzene enhances electron density at the aromatic ring via conjugation, favoring electrophilic substitution at the meta position relative to chlorine. In contrast, 1-Chloro-4-nitrobenzene’s nitro group deactivates the ring, directing reactions to the ortho/para positions but with reduced reactivity .

- Catalytic Cross-Coupling : this compound participates in Suzuki-Miyaura reactions due to the stability of the cinnamyl-Pd intermediate . Conversely, 4-Chlorobenzyl chloride undergoes nucleophilic substitution (e.g., SN2 with amines) owing to its labile benzylic chloride .

- Thermal Stability : The cinnamyl group increases thermal stability compared to 1-Benzyl-4-Chlorobenzene, which lacks conjugation. This property is critical in high-temperature polymer applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.